molecular formula C10H3F5N2O B1584243 1-Pentafluorobenzoyl-1H-imidazole CAS No. 75641-06-4

1-Pentafluorobenzoyl-1H-imidazole

Cat. No. B1584243
CAS RN: 75641-06-4
M. Wt: 262.14 g/mol
InChI Key: DOLREFXBQXCDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Pentafluorobenzoyl-1H-imidazole” is a chemical compound with the molecular formula C10H3F5N2O . It is also known as N-Pentafluorobenzoylimidazole .


Synthesis Analysis

The synthesis of imidazoles, including “1-Pentafluorobenzoyl-1H-imidazole”, has seen significant advances in recent years . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “1-Pentafluorobenzoyl-1H-imidazole” consists of a five-membered imidazole ring attached to a pentafluorobenzoyl group .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Scientific Research Applications

Synthesis of Trisubstituted Imidazoles and Amino Acid Mimetics

1-Pentafluorobenzoyl-1H-imidazole derivatives have been utilized in the synthesis of trisubstituted imidazoles through palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes. This process facilitates the creation of 1-benzyl-4-methylimidazoles with various substituents, offering access to optically active amino acid mimetics featuring a C-terminal imidazole, which are significant for developing new therapeutic agents and studying biological processes (Zaman, Kitamura, & Abell, 2005).

Electron-Capture Sensitive Reagent for Enantiomeric Composition

N-pentafluorobenzoyl derivatives, such as N-pentafluorobenzoyl-S-(-)-prolyl 1-imidazolide, have been synthesized as new electron-capture sensitive derivatizing reagents. Their utility in detecting and quantitatively estimating the enantiomeric composition of amines at nanogram levels highlights the role of pentafluorobenzoyl-imidazole compounds in analytical chemistry, enhancing the sensitivity and specificity of chromatographic analyses of chiral substances (Matin, Rowland, & Castagnoli, 1973).

Biomass Conversion and CO2 Fixation

Research into imidazolium salts, which are structurally related to 1-Pentafluorobenzoyl-1H-imidazole, and their derivatives for sustainability research, including biomass conversion and CO2 capture/utilization, has been increasing. These compounds are particularly useful for processing raw biomass, such as cellulose, into valuable chemicals under mild conditions, demonstrating the potential of pentafluorobenzoyl-imidazole derivatives in green chemistry and environmental sustainability (Zhang & Chan, 2010).

properties

IUPAC Name

imidazol-1-yl-(2,3,4,5,6-pentafluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F5N2O/c11-5-4(10(18)17-2-1-16-3-17)6(12)8(14)9(15)7(5)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLREFXBQXCDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226552
Record name 1-Pentafluorobenzoyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentafluorobenzoyl-1H-imidazole

CAS RN

75641-06-4
Record name 1H-Imidazol-1-yl(2,3,4,5,6-pentafluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75641-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentafluorobenzoyl-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075641064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 75641-06-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentafluorobenzoyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-pentafluorobenzoyl-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PENTAFLUOROBENZOYL-1H-IMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4PUJ2QC88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pentafluorobenzoyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Pentafluorobenzoyl-1H-imidazole
Reactant of Route 3
Reactant of Route 3
1-Pentafluorobenzoyl-1H-imidazole
Reactant of Route 4
1-Pentafluorobenzoyl-1H-imidazole
Reactant of Route 5
1-Pentafluorobenzoyl-1H-imidazole
Reactant of Route 6
1-Pentafluorobenzoyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.